The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule with a molecular formula of . It is classified under heterocyclic compounds, specifically oxazoles, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
Specific synthetic routes might employ:
The molecular structure of the compound features multiple functional groups including:
The structural representation can be described using various notations:
CN1CCN(CCCNC(c2nnc(-c(cc3)cc4c3OCO4)o2)=O)CC1
This compound may participate in several types of chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for this compound, particularly in biological contexts, often involves:
Research indicates that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.
Key physical properties include:
Chemical properties include:
This compound has potential applications in:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3